Apramycin Susceptibility Rates vs Gentamicin, Tobramycin, and Amikacin in MDR Gram-Negative Blood Culture Isolates
In a multicenter study evaluating 470 multidrug-resistant (MDR) Gram-negative bacilli (GNB) blood culture isolates from Cambodia, Laos, Singapore, Thailand, and Vietnam, apramycin demonstrated substantially higher susceptibility rates compared with the 4,6-disubstituted aminoglycosides gentamicin and tobramycin, and also surpassed amikacin [1]. The study included isolates resistant to carbapenems, third-generation cephalosporins, and colistin [1].
| Evidence Dimension | Percentage of susceptible MDR GNB isolates |
|---|---|
| Target Compound Data | 98.3% (462/470 isolates) susceptible at MIC ≤16 µg/mL |
| Comparator Or Baseline | Amikacin: 86.8% (408/470) susceptible at MIC ≤16 µg/mL; Gentamicin: 26.0% (122/470) susceptible at MIC ≤4 µg/mL; Tobramycin: 21.5% (101/470) susceptible at MIC ≤4 µg/mL |
| Quantified Difference | Apramycin susceptibility rate exceeds amikacin by 11.5 percentage points, and exceeds gentamicin and tobramycin by 72.3 and 76.8 percentage points respectively |
| Conditions | Broth microdilution assay; 470 MDR GNB blood culture isolates from five Southeast Asian countries |
Why This Matters
For procurement decisions in settings with high aminoglycoside resistance prevalence, apramycin offers a coverage probability exceeding 98% where conventional aminoglycosides provide only 22-87% coverage, directly impacting empirical therapy selection and formulary planning.
- [1] Gysin M, et al. Apramycin susceptibility of multidrug-resistant Gram-negative blood culture isolates in five countries in Southeast Asia. Int J Antimicrob Agents. 2022;60(3):106638. View Source
